molecular formula C11H11NO3 B3431098 [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol CAS No. 885272-69-5

[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol

Cat. No.: B3431098
CAS No.: 885272-69-5
M. Wt: 205.21 g/mol
InChI Key: WTOOGGMCQKHSPQ-UHFFFAOYSA-N
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Description

[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxyphenyl group attached to the oxazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the methoxyphenyl ring.

Scientific Research Applications

[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol is not fully understood. it is believed to interact with various molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological targets. The methoxy group can also affect the compound’s electronic properties, potentially enhancing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical and biological properties. This makes it a valuable compound for various research applications and potential drug development .

Properties

IUPAC Name

[2-(3-methoxyphenyl)-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOOGGMCQKHSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287600
Record name 2-(3-Methoxyphenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-69-5
Record name 2-(3-Methoxyphenyl)-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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